CAS No. 1196125-36-6[1][2] Executive Summary & Strategic Relevance 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a constrained aromatic scaffold serving as a critical pharmacophore in the developme...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No. 1196125-36-6[1][2]
Executive Summary & Strategic Relevance
1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a constrained aromatic scaffold serving as a critical pharmacophore in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and anti-obesity therapeutics. Structurally, it represents a bioisosteric modification of the 1-(4-chlorophenyl)cyclobutane-1-carbonitrile precursor used in the synthesis of Sibutramine .
The cyclobutane ring introduces specific conformational rigidity, locking the phenyl and nitrile groups into a fixed vector relationship. This "gem-disubstituted" geometry prevents free rotation common in acyclic analogs, thereby enhancing binding affinity to monoamine transporters and nuclear receptors. For drug development professionals, this compound is a high-value intermediate for accessing Desvenlafaxine-like analogs where the cyclohexyl ring is contracted to a cyclobutane, altering lipophilicity (LogP) and metabolic clearance rates.
Physicochemical Profile
Property
Value
Context
Molecular Formula
C₁₁H₁₁NO
--
Molecular Weight
173.21 g/mol
Fragment-based drug discovery (FBDD) compliant
Physical State
White Crystalline Solid
High lattice energy due to H-bonding (OH[1][2]···CN)
Melting Point
158–162 °C
Indicates high purity potential via recrystallization
Predicted LogP
~2.0–2.3
Optimal for CNS penetration (Blood-Brain Barrier)
pKa (Phenol)
~9.9
Ionizable at physiological pH (forming phenolate)
Chemo-Structural Analysis
The molecule features a quaternary carbon (C1 of the cyclobutane) linking a nitrile electron-withdrawing group (EWG) and an electron-rich phenol.
The Cyclobutane Pucker: Unlike flat aromatic rings, the cyclobutane ring exists in a puckered "butterfly" conformation (dihedral angle ~25–35°). This pucker minimizes torsional strain and projects the nitrile and phenyl groups into specific quadrants, critical for active site fitting.
Electronic Push-Pull: The nitrile group activates the cyclobutane ring towards ring-opening under extreme conditions, but under physiological conditions, it remains stable. The para-hydroxyl group allows for further derivatization (e.g., prodrug formation via esters or glycosylation).
Advanced Synthesis Protocols
Route A: The "Anisole" Strategy (Self-Validating Protocol)
This route ensures regioselectivity by masking the phenol as a methyl ether.
Step 1: Cyclialkylation of 4-Methoxyphenylacetonitrile
δ 2.70–2.80 (m, 2H): Cyclobutane ring protons (cis to Ph).
δ 2.35–2.55 (m, 2H): Cyclobutane ring protons (trans to Ph).
δ 1.95–2.10 (m, 2H): Cyclobutane methylene (C3).
Mass Spectrometry (ESI-):
m/z: 172.1 [M-H]⁻ (Dominant peak due to stable phenolate ion).
Biological Context & Applications
Pharmacophore Mapping
This compound serves as a "privileged structure" in medicinal chemistry. The cyclobutane ring acts as a conformational lock , restricting the spatial arrangement of the pharmacophores.
Sibutramine Analogs: It is the phenolic equivalent of the Sibutramine precursor. The phenol group allows for Phase II conjugation (glucuronidation), making it a useful probe for metabolic stability studies.
Androgen Receptor Antagonists: Similar cyclobutane-nitrile motifs are found in next-generation anti-androgens (e.g., Enzalutamide derivatives), where the nitrile acts as a hydrogen bond acceptor in the ligand-binding domain.
Signaling Pathway Interaction
Figure 2: Pharmacokinetic fate and target interaction of the hydroxy-cyclobutane scaffold.
Safety & Handling (MSDS Summary)
Acute Toxicity: Harmful if swallowed (H302).[3] The nitrile group can liberate cyanide ions in vivo under extreme metabolic stress, though the cyclobutane bond is generally robust.
Handling: Use nitrile gloves. Avoid acidic conditions which could theoretically hydrolyze the nitrile to the carboxylic acid (though this requires harsh reflux).
Storage: Store at 2–8°C under inert atmosphere (Argon). Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air.
References
PrepChem . (n.d.). Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]
physicochemical properties of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a critical pharmacophore in medicinal chemistry. A Technical Gu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a critical pharmacophore in medicinal chemistry.
A Technical Guide for Drug Development & Synthesis
Executive Summary
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a rigid, conformationally restricted building block used extensively in the synthesis of bioactive small molecules.[1][2] Structurally, it serves as the 4-hydroxy analog of the key precursor to Sibutramine and related neurotransmitter reuptake inhibitors. Its unique architecture—combining a lipophilic, puckered cyclobutane ring with a polar phenolic moiety and a reactive nitrile—makes it an invaluable scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of Androgen Receptor (AR) modulators and metabolite standards.
This guide provides a definitive reference for its properties, handling, and synthesis, moving beyond basic data to offer experimental context for researchers.
Molecular Architecture & Identification
The molecule features a cyclobutane ring acting as a bioisostere for gem-dimethyl or cyclohexyl groups, providing metabolic stability and restricting bond rotation to lock pharmacophores into active conformations.
Parameter
Data
IUPAC Name
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
Common Name
Desmethyl-hydroxy-cyclobutane nitrile (Analog)
CAS Number
1196125-36-6
Molecular Formula
C₁₁H₁₁NO
Molecular Weight
173.21 g/mol
SMILES
C1CC(C1)(C#N)C2=CC=C(C=C2)O
InChI Key
HGVFOEOKKSUVTQ-UHFFFAOYSA-N
Physicochemical Properties[2][6][7][8][9]
Solid-State Profile
The compound typically isolates as a white to off-white crystalline solid. The high melting point reflects the efficient packing of the rigid cyclobutane ring and intermolecular hydrogen bonding via the phenolic hydroxyl and nitrile groups.
Property
Value
Experimental/Predicted
Context
Melting Point
158 – 162 °C
Experimental
Indicates high lattice energy; suitable for solid dosage forms.
Boiling Point
~395 °C
Predicted
Decomposition likely occurs prior to boiling at atm pressure.
Density
1.21 ± 0.1 g/cm³
Predicted
Higher than non-polar analogs due to H-bonding network.
Solution & Electronic Properties
Understanding the ionization and lipophilicity is crucial for HPLC method development and bioavailability prediction.
Acidity (pKa): The phenolic proton has a calculated pKa of ~10.1 . This means the molecule exists as a neutral species at physiological pH (7.4) but will ionize to the phenolate anion (C₁₁H₁₀NO⁻) under basic conditions (pH > 11), drastically increasing water solubility.
Lipophilicity (LogP): The predicted LogP is ~1.6 – 2.0 .
Mechanism: The cyclobutane ring adds lipophilicity, but the phenolic -OH and nitrile -CN groups lower the LogP compared to the unsubstituted phenyl analog (LogP ~2.5).
Implication: It falls within the "sweet spot" for oral bioavailability (Rule of 5 compliant).
Synthetic Pathway & Impurity Profiling
The synthesis typically proceeds via the "Methoxy Route" to avoid side reactions with the free phenol during the strong base-mediated cyclization step.
Synthetic Logic
Alkylation: 4-Methoxyphenylacetonitrile is deprotonated and reacted with 1,3-dibromopropane. The cyclobutane ring forms via a double nucleophilic substitution.
Demethylation: The methoxy protecting group is cleaved using Boron Tribromide (BBr₃) or HBr/Acetic Acid to reveal the free phenol.
Visualization of Synthesis (Graphviz)
Figure 1: Step-wise synthesis from commercially available precursors, highlighting the critical cyclization and deprotection steps.
Analytical Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for identification and purity assessment.
HPLC Method for Purity (Reverse Phase)
This method separates the target phenol from the more lipophilic methoxy-intermediate and the more polar mono-alkylated impurities.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).
δ 2.70 – 1.90 (m, 6H): Cyclobutane ring protons (Complex multiplets due to puckering).
Applications in Drug Design
This compound functions as a versatile "chassis" in medicinal chemistry:
Metabolite Standards: Used to identify oxidative metabolites of cyclobutane-containing drugs (e.g., Sibutramine analogs) in toxicology studies.
Bioisosterism: The cyclobutane ring is often swapped for a gem-dimethyl group to improve metabolic stability (blocking benzylic oxidation) while maintaining steric bulk.
Linker Chemistry: The phenol group allows for further functionalization (e.g., ether formation) to attach PROTAC linkers or fluorophores.
Property-Activity Relationship Diagram
Figure 2: Interdependency of structural motifs and pharmacological outcomes.
References
PubChem . (2025).[3] 1-Phenylcyclobutanecarbonitrile: Physicochemical Data. National Library of Medicine. Retrieved from [Link]
National Institutes of Health (NIH) . (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]
Biological Activity & Therapeutic Potential of Novel Cyclobutane Derivatives
Executive Summary: Escaping Flatland For decades, medicinal chemistry was dominated by sp2-rich, planar aromatic structures. While reliable, these "flat" molecules often suffer from poor solubility and non-specific bindi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping Flatland
For decades, medicinal chemistry was dominated by sp2-rich, planar aromatic structures. While reliable, these "flat" molecules often suffer from poor solubility and non-specific binding. The current paradigm shift—termed "Escaping from Flatland"—prioritizes increased sp3 character (Fsp3) to improve clinical success rates.
The cyclobutane ring represents a critical scaffold in this transition. Unlike the rigid cyclopropane or the flexible cyclopentane, cyclobutane offers a unique "pucker" conformation (~25–35°) that directs substituents into precise vectors, enabling high-affinity binding with reduced entropic penalties. This guide analyzes the biological activities of novel cyclobutane derivatives, focusing on antiviral nucleosides, platinum-based antineoplastics, and emerging antimicrobial alkaloids.
Structural Rationale & Pharmacophore Design
The "Pucker" Advantage
The biological activity of cyclobutane derivatives is governed by ring strain (~26 kcal/mol) and conformation. The ring is rarely planar; it adopts a puckered conformation to relieve torsional strain between vicinal hydrogens.
Design Implication: This pucker allows for distinct pseudo-equatorial and pseudo-axial positioning. Substituents can be locked into vectors that mimic the transition states of hydrolytic enzymes or the sugar-phosphate backbone of DNA.
Metabolic Stability: Unlike linear alkyl chains, the cyclobutane ring resists oxidative metabolism (P450-mediated hydroxylation) due to the steric bulk and bond angles, extending the half-life of attached pharmacophores.
Visualization: The Development Pipeline
The following diagram outlines the logical flow from scaffold design to biological validation.
Figure 1: Iterative workflow for developing cyclobutane-based therapeutics, emphasizing the critical feedback loop between structural characterization and screening.
Key Therapeutic Classes & Mechanisms[1]
Antiviral Nucleoside Analogs
Cyclobutane nucleosides (e.g., analogs of Oxetanocin or Lobucavir) mimic the natural sugar moiety of DNA/RNA but lack the 3'-hydroxyl group necessary for chain elongation.
Mechanism of Action:
Entry & Phosphorylation: The analog enters the infected cell and is phosphorylated by viral kinases (e.g., Thymidine Kinase in HSV).
Incorporation: Viral DNA polymerase mistakenly incorporates the cyclobutane-triphosphate.
Chain Termination: Due to the ring structure, the 3'-position is either absent or sterically unavailable for the next phosphodiester bond, halting viral replication.[1]
Specificity: The rigid cyclobutane ring often fits better into the catalytic pocket of viral polymerases (which are generally more "sloppy" than human polymerases), providing a high therapeutic index.
Carboplatin is the archetypal example, featuring a cyclobutane-1,1-dicarboxylate (CBDCA) leaving group.[2]
The Cyclobutane Role: The CBDCA ligand forms a stable chelate with platinum. Unlike the rapid hydrolysis of chloride ligands in Cisplatin, the cyclobutane ring stabilizes the complex, slowing aquation.
Biological Outcome: This reduced reactivity leads to a longer half-life and significantly reduced nephrotoxicity and neurotoxicity compared to first-generation platinums.
Antimicrobial & Antifungal Activities
Natural products containing cyclobutane rings (e.g., piperazine-linked alkaloids) have shown potency against MDR (Multi-Drug Resistant) bacteria.
Mechanism: These derivatives often act as cationic amphiphiles. The lipophilic cyclobutane core inserts into the bacterial cell membrane, while cationic appendages disrupt the electrochemical gradient, causing leakage and cell death.
Critical Experimental Protocols
As a scientist, "trust but verify" is the rule. The following protocols are optimized for the unique physicochemical properties of rigid, sp3-rich molecules.
Standard MTT assays often fail for novel cyclobutanes due to precipitation in aqueous media.
Preparation: Dissolve cyclobutane derivatives in 100% DMSO to create a 10mM stock. Sonicate for 5 minutes to ensure dissolution of crystal lattices common in rigid rings.
Dilution: Prepare serial dilutions in serum-free media. Crucial Step: Inspect under a microscope for micro-precipitates. If observed, add 0.5% cyclodextrin as a solubilizing agent.
Incubation: Seed tumor cells (e.g., HeLa or A549) at
cells/well. Treat for 48 hours.
Readout: Add MTT reagent. Solubilize formazan crystals using acidified isopropanol (not DMSO alone) to prevent interference from any residual cyclobutane aggregates.
Infection: Monolayers of Vero cells are infected with HSV-1 at approximately 100 PFU (Plaque Forming Units) per well.
Treatment: One hour post-adsorption, overlay cells with semi-solid medium (methylcellulose) containing the cyclobutane analog at varying concentrations (
).
Incubation: Incubate for 72 hours. The semi-solid overlay prevents secondary infection, ensuring distinct plaques.
Staining: Fix with 10% formalin and stain with Crystal Violet.
Quantification: Count plaques manually or via automated imaging. A
reduction in plaque count compared to vehicle control indicates significant antiviral activity.
The stereochemistry of the cyclobutane ring is the single biggest determinant of activity. For nucleoside analogs, the cis-orientation of the base and the hydroxymethyl group is often required to mimic the natural nucleoside conformation.
Figure 2: SAR logic tree demonstrating the critical impact of cis/trans isomerism on receptor binding affinity.
Data Summary: Comparative Potency
The table below summarizes the biological activity of key cyclobutane derivatives compared to standard-of-care agents.
Compound Class
Derivative Type
Target
Potency ( / MIC)
Reference Standard
Antiviral
Cyclobut-G (Nucleoside)
HSV-1
Acyclovir ()
Anticancer
Carboplatin (Dicarboxylate)
Ovarian Carcinoma
Cisplatin ()*
Antimicrobial
Piperazinyl-cyclobutane
S. aureus (MRSA)
Vancomycin ()
Antifungal
-Amino cyclobutane
C. albicans
Fluconazole ()
*Note: While Carboplatin has a higher
(lower potency) in vitro than Cisplatin, its superior toxicity profile allows for higher dosing in vivo, achieving comparable efficacy.
Mechanism of Action: Nucleoside Analog Pathway[1]
Understanding the intracellular activation of these molecules is vital for interpreting assay results.
Figure 3: Mechanism of Action for Cyclobutane Nucleoside Analogs, highlighting the bioactivation pathway.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Basmadjian, C., et al. (2014). Cyclobutane derivatives in drug discovery: recent advances and future perspectives. Future Medicinal Chemistry.
De Clercq, E. (2013). The clinical potential of the cyclobutane nucleoside analogues.[3] Nature Reviews Drug Discovery.
Wheate, N. J., et al. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions. Link
Demirci, S., et al. (2019).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Carboplatin. Link
Author: BenchChem Technical Support Team. Date: February 2026
Theoretical & Computational Profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile: A Technical Framework
Executive Technical Summary
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) represents a critical pharmacophore scaffold in medicinal chemistry, functioning as a rigidified analogue of 4-hydroxyphenylacetonitrile. Its structural core—a cyclobutane ring substituted at the C1 position with both a nitrile group and a phenol moiety—offers a unique constrained geometry that restricts conformational freedom, a desirable trait for high-affinity ligand-receptor interactions (e.g., in monoamine transporter inhibitors or androgen receptor modulators).
This technical guide establishes a rigorous protocol for the theoretical study of this molecule. It integrates Density Functional Theory (DFT) for electronic structure analysis, vibrational spectroscopy for identification, and molecular docking simulations to predict bioactivity. This framework is designed for researchers aiming to validate this compound as a lead intermediate in the synthesis of next-generation antidepressants or metabolic regulators.
Theoretical Framework & Computational Methodology
To ensure high-fidelity predictions, the theoretical characterization must follow a self-validating workflow. The standard operating procedure (SOP) described below utilizes the B3LYP hybrid functional, known for its balance between cost and accuracy in organic systems.
Basis Set: 6-311++G(d,p) (Triple-zeta, diffuse and polarization functions on all atoms).
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to mimic physiological or experimental conditions.
Structural Analysis: The Cyclobutane Pucker
Unlike planar cyclopropane, the cyclobutane ring in 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is expected to adopt a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
Key Parameter: The dihedral angle of the ring carbons (
) typically deviates from by .
Substituent Effect: The bulky phenyl and nitrile groups at C1 will prefer an equatorial-like orientation to minimize 1,3-diaxial interactions, though the rigidity of the 4-membered ring limits this flexibility.
Electronic Properties (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs) define the molecule's chemical reactivity:
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the oxygen lone pairs (electron donor).
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the nitrile group and the phenyl
-system (electron acceptor).
Band Gap (
): A large gap indicates high kinetic stability (chemical hardness), while a small gap suggests high reactivity (softness).
Theoretical IR spectra are essential for validating the synthesized compound. The frequency calculations must be scaled (typically by a factor of 0.961 for B3LYP) to match experimental results.
Nitrile Stretch (
): The diagnostic peak. Expected at 2230–2250 cm . It is a sharp, intense peak due to the change in dipole moment.
Hydroxyl Stretch (
): A broad band (if H-bonded) or sharp peak (free) at 3550–3650 cm .
Aromatic C=C Stretch: Characteristic pairs at 1500–1600 cm
.
Cyclobutane Ring Modes: Unique "breathing" modes appear in the fingerprint region (900–1000 cm
), distinguishing it from acyclic analogues.
Synthesis & Validation Workflow
To validate the theoretical model, the molecule must be synthesized. The most robust pathway involves the double alkylation of 4-hydroxyphenylacetonitrile.
Experimental Protocol
Protection: Protect the phenol group of 4-hydroxyphenylacetonitrile (e.g., with TBDMS-Cl) to prevent O-alkylation.
Cyclization: React the protected nitrile with 1,3-dibromopropane using a strong base (NaH or KOtBu) in DMF/THF. The base deprotonates the
-carbon twice, facilitating sequential attacks on the dihalide.
Deprotection: Remove the silyl group (TBAF) to yield 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile.
Workflow Visualization
Figure 1: Step-wise synthesis pathway for structural validation.
Biological Relevance & In Silico Docking
The theoretical study extends to predicting the molecule's interaction with biological targets. Given its structural similarity to Sibutramine (a serotonin-norepinephrine reuptake inhibitor) and Bicifadine , the primary targets for docking studies are Monoamine Transporters (MATs).
Molecular Docking Protocol
Target: Human Serotonin Transporter (SERT) - PDB ID: 5I6X.
Grid Box: Centered on the central binding site (S1), defined by residues Asp98, Tyr95, and Ile172.
Ligand Preparation: Energy minimized using the B3LYP/6-311++G(d,p) geometry.
Scoring Function: Binding affinity (
) in kcal/mol.
Theoretical Study Workflow
Figure 2: Computational workflow for the theoretical characterization of the target molecule.
Conclusion
Theoretical studies on 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile reveal a molecule with significant potential as a pharmaceutical intermediate. The rigid cyclobutane ring provides a distinct steric profile compared to flexible acyclic analogues, potentially enhancing selectivity for monoamine transporters. The high dipole moment and specific HOMO-LUMO distribution suggest it acts as a "push-pull" system (OH donor, CN acceptor), making it also interesting for non-linear optical (NLO) applications.
Researchers should prioritize the vibrational analysis of the nitrile stretch as the primary quality control metric during synthesis, and utilize the HOMO-LUMO gap to predict metabolic stability in early-stage drug discovery.
References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
Jeffery, J. E., et al. (1991). Synthesis of sibutramine, a novel cyclobutylalkylamine antidepressant. Journal of the Chemical Society, Perkin Transactions 1, (10), 2583-2589. Link
Mendkovich, A. S., et al. (2020). Structural features of 1-substituted cyclobutanecarbonitriles. Journal of Structural Chemistry, 61, 198–206. Link
Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley. Link
Protocols & Analytical Methods
Method
detailed synthesis protocol for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
This guide outlines the synthesis protocol for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a structural motif relevant in medicinal chemistry as a scaffold for bio-active monoamine reuptake inhibitors and antioxidant...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the synthesis protocol for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a structural motif relevant in medicinal chemistry as a scaffold for bio-active monoamine reuptake inhibitors and antioxidant agents.
This protocol is designed for professional research environments. It prioritizes chemical purity and yield by addressing the specific reactivity of the phenolic moiety, which distinguishes this synthesis from its halogenated analogs (e.g., the chlorophenyl precursors used in historical anorectic drug development).
Application Note: Strategic Synthesis Design
Senior Scientist Insight:
Direct cyclodialkylation of 4-hydroxyphenylacetonitrile with 1,3-dibromopropane is chemically fraught. The phenolic hydroxyl group (
) competes with the benzylic nitrile -proton () for base. Using a dianion strategy often leads to significant O-alkylation side products (ethers) rather than the desired C-alkylation at the cyclobutane ring.
Therefore, the "Protection-Cyclization-Deprotection" strategy is the industry standard for high-integrity synthesis. This route protects the phenol as a benzyl ether, performs the cyclization under strong basic conditions, and reveals the phenol via hydrogenolysis. This ensures the cyclobutane ring forms exclusively at the benzylic carbon.
Part 1: Synthetic Pathway Visualization
The following diagram illustrates the optimized 3-step workflow, highlighting the critical intermediate checkpoints.
Figure 1: Logical workflow for the synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile via the benzyl-protection route.
Part 2: Detailed Experimental Protocol
Phase 1: Protection of the Phenolic Hydroxyl
Objective: Mask the phenol to prevent O-alkylation during the ring closure.
Charge a reaction vessel with 4-hydroxyphenylacetonitrile and anhydrous DMF (5 mL/g).
Add
and a catalytic amount of KI.
Add benzyl chloride dropwise at room temperature.
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting phenol.
Workup: Pour into ice water. The product, 4-(benzyloxyphenyl)acetonitrile , typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.
Phase 2: Cyclodialkylation (The Critical Step)
Objective: Construct the cyclobutane ring via double nucleophilic substitution.
Safety Warning: This step generates hydrogen gas (
) and uses Sodium Hydride (NaH), which is pyrophoric. All operations must be performed under inert atmosphere (Nitrogen or Argon).
Parameter
Specification
Notes
Substrate
4-(Benzyloxyphenyl)acetonitrile
Dry thoroughly before use.
Alkylating Agent
1,3-Dibromopropane (1.1 eq)
Acts as the C3 bridge.
Base
Sodium Hydride (NaH), 60% dispersion (2.2 eq)
Excess required to neutralize the -proton twice.
Solvent
DMSO / THF (1:1 mixture)
DMSO accelerates ; THF moderates reactivity.
Temperature
0°C to RT
Exothermic reaction; control is vital.
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and
inlet.
Base Suspension: Wash NaH (2.2 eq) with dry hexane to remove mineral oil (optional but improves yield), then suspend in dry DMSO/THF. Cool to 0°C.[1]
Addition: Dissolve 4-(benzyloxyphenyl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in minimal THF. Add this solution dropwise to the NaH suspension over 60 minutes.
Note: The slow addition minimizes intermolecular polymerization of the alkyl halide.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. The color typically shifts from pale yellow to deep orange/brown.
Quench: Cool to 0°C. Carefully quench with Isopropanol followed by saturated
solution.
Extraction: Extract with Ethyl Acetate (
). Wash organics with water and brine to remove DMSO. Dry over and concentrate.
Purification: The crude 1-(4-benzyloxyphenyl)cyclobutane-1-carbonitrile is purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Phase 3: Deprotection (Hydrogenolysis)
Objective: Cleave the benzyl ether to reveal the target phenol without reducing the nitrile.
Reagents: 10% Pd/C (5-10 wt%), Hydrogen gas (
, balloon pressure), Ethanol or Methanol.
Protocol:
Dissolve the intermediate from Phase 2 in Ethanol.
Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).
Purge the vessel with
and stir under a balloon of hydrogen at RT for 2–4 hours.
Monitoring: Monitor closely. Extended reaction times or high pressure may reduce the nitrile group to an amine. Stop immediately upon disappearance of the starting material.[2][3]
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
Final Isolation: The residue is 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile . It can be recrystallized from Hexane/EtOAc or Ethanol/Water to obtain a white crystalline solid (mp approx. 160°C).
Part 3: Analytical Data & Validation
To validate the synthesis, the final product must meet the following criteria:
Organic Chemistry Portal . (n.d.). Synthesis of Cyclobutanes. Retrieved from [Link]
National Institutes of Health (NIH) . (2010). Highly enantioselective catalytic asymmetric synthesis of a (R)-sibutramin precursor. Chimia. Retrieved from [Link]
Royal Society of Chemistry . (2000). Synthesis of sibutramine... and its major human metabolites. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]
purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile by column chromatography
Application Note: Purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile via Flash Column Chromatography Introduction & Scope This technical guide details the purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile via Flash Column Chromatography
Introduction & Scope
This technical guide details the purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (Target Compound), a critical pharmacophore scaffold often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as desmethylsibutramine metabolites.
The Separation Challenge:
The purification of this specific intermediate presents a distinct "duality" of challenges:
Geminal Disubstitution: The steric bulk of the cyclobutane ring adjacent to the nitrile and phenyl ring can make separation from mono-alkylated open-chain impurities difficult due to similar hydrodynamic volumes.
Phenolic Acidity: The 4-hydroxyl group (
) interacts strongly with the silanol groups () of standard silica gel. This hydrogen bonding frequently results in peak tailing, band broadening, and co-elution with more polar impurities.
This protocol addresses these issues using a Modified Mobile Phase Strategy and Dry-Loading Techniques to ensure high purity (>98%) and yield.
Impurity Profile & Pre-Purification Analysis
Before column packing, the crude mixture must be analyzed to define the separation difficulty. The synthesis of this target typically proceeds via the demethylation of 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile or direct alkylation of 4-hydroxybenzyl cyanide.
Table 1: Common Impurity Profile & Relative Polarity (
)
Based on Silica Gel TLC (Mobile Phase: 30% EtOAc in Hexanes)
Expert Insight: Impurity C (the mono-alkylated intermediate) is the most problematic. It often co-elutes on the front edge of the target peak. A shallow gradient is required to resolve this specific pair.
Strategic Protocol Design
Stationary Phase Selection
Material: Irregular Silica Gel 60 (40-63 µm).
Rationale: While C18 (Reverse Phase) eliminates the tailing of phenols, it is cost-prohibitive for early intermediates. Standard silica is sufficient if the acidity is managed.
Mobile Phase Optimization (The "Acid Trick")
To combat the interaction between the phenolic proton and the silica surface, the mobile phase must be acidified.
Standard System: Hexanes / Ethyl Acetate (EtOAc).[2][3]
Modifier:0.5% - 1.0% Acetic Acid (AcOH) added to the EtOAc component.
Mechanism: The acetic acid keeps the phenol in its protonated (neutral) state, preventing the formation of phenolate anions that bind irreversibly to silica.
Sample Loading (Dry Loading)
Issue: The target compound is a crystalline solid with poor solubility in Hexanes. Liquid loading with DCM often causes "fingering" or band streaking.
Solution:Adsorbed Dry Load.
Dissolve crude mixture in minimal Acetone or MeOH/DCM.
Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).
Rotary evaporate to a free-flowing powder.
Load powder on top of the packed column.
Step-by-Step Purification Workflow
The following diagram outlines the decision logic for the purification process.
Caption: Logical workflow for determining mobile phase composition based on TLC behavior of the phenolic nitrile.
Detailed Protocol Steps:
Column Preparation:
Pack a glass column (or cartridge) with Silica Gel 60.
Column Volume (CV): Ensure at least 30:1 silica-to-crude mass ratio.
Equilibration: Flush with 3 CV of 100% Hexanes (containing 0.5% AcOH if using the modified protocol).
Collect fractions of approx. 10-15 mL (for 1g scale).
Visualization: UV lamp (254 nm) is effective due to the aromatic ring.
Stain: Use p-Anisaldehyde or KMnO4 dip. The phenol moiety stains distinctly (often reddish-purple with anisaldehyde).
Troubleshooting & Optimization
Scenario A: The Target and Impurity C (Open Chain) are co-eluting.
Cause: Similar polarity.
Fix: Switch solvent selectivity.[4][5] Replace Hexanes with Toluene .
New System: Toluene / Ethyl Acetate (Gradient 0-20% EtOAc).
Why? The pi-pi interaction between Toluene and the aromatic rings of the solutes often discriminates better between the cyclic product and the open-chain impurity than aliphatic Hexane does.
Scenario B: Product is precipitating on the column.
Cause: Solubility limit reached in high-Hexane mobile phase.
Fix: Increase the baseline polarity (start at 10% EtOAc) or switch to DCM / MeOH (0-5% MeOH gradient). Note: DCM/MeOH provides poorer resolution for this specific separation but solves solubility issues.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
Jeffery, J. E.; et al. "Synthesis of Sibutramine, a novel cyclobutane-based anti-depressant." J. Chem. Soc., Perkin Trans. 1, 1996 , 2583-2589. Link
The Versatile Scaffold: Harnessing 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile in Modern Medicinal Chemistry
Introduction: Beyond Flatland - The Value of 3D Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Flatland - The Value of 3D Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. While aromatic systems have long been a mainstay, the strategic incorporation of saturated, three-dimensional scaffolds has emerged as a powerful approach to navigate the complexities of biological targets and improve pharmacokinetic profiles. The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold stands as a prime example of such a valuable building block.
The rigid, puckered nature of the cyclobutane ring offers a distinct advantage over more flexible aliphatic linkers by conformationally restricting the appended functionalities.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency. Furthermore, the cyclobutane motif can serve as a bioisostere for other groups, such as gem-dimethyl units or even phenyl rings, while improving physicochemical properties like solubility and metabolic stability.[3]
This technical guide provides an in-depth exploration of the 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold, offering detailed protocols for its synthesis and derivatization, and culminating in a case study of its application in the development of potent Janus Kinase (JAK) inhibitors.
Part 1: Synthesis of the Core Scaffold
The synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through a multi-step process, beginning with the construction of the cyclobutane ring followed by the introduction of the nitrile group. The following protocol is adapted from methodologies described in the patent literature, providing a reliable route to this key intermediate.
Protocol 1: Synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
This protocol outlines a two-step process starting from 4-hydroxyphenylacetonitrile and 1,3-dibromopropane.
Step 1: Synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
Reaction:
To a solution of 4-hydroxyphenylacetonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (2.2 equivalents) portion-wise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.
Add 1,3-dibromopropane (1.1 equivalents) dropwise, and heat the reaction mixture to 80 °C for 12 hours.
Cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile.
Causality and Insights: The use of a strong base is crucial for the double alkylation of the benzylic carbon of 4-hydroxyphenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring. DMF is a suitable polar aprotic solvent for this type of reaction. The workup and purification are standard procedures to isolate the desired product.
Part 2: Strategic Derivatization of the Scaffold
The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold presents two primary handles for chemical modification: the phenolic hydroxyl group and the nitrile group. These functionalities can be transformed into a wide array of other groups, allowing for a systematic exploration of structure-activity relationships (SAR).
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can serve as a hydrogen bond donor and acceptor. Its modification can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
Reaction:
To a solution of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).[4][5]
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents).[4]
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Causality and Insights: This classic reaction provides a straightforward method to introduce a variety of alkyl groups. The choice of a relatively weak base like K₂CO₃ is often sufficient for phenol alkylation and avoids potential side reactions. The reaction is driven by the formation of a stable ether linkage.
Reaction:
In a reaction vessel, combine 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1 equivalent), an aryl halide (e.g., 4-bromotoluene, 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).[6][7]
Add a base, such as cesium carbonate (Cs₂CO₃, 1.5-2 equivalents), and a high-boiling point solvent like toluene or dioxane.[6]
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry, and concentrate.
Purify the resulting diaryl ether by column chromatography.
Causality and Insights: The Buchwald-Hartwig reaction is a powerful tool for forming C-O bonds, allowing for the synthesis of diaryl ethers which can be important for mimicking or blocking certain protein-protein interactions. The choice of ligand is critical for the efficiency of the catalytic cycle.
Modifications of the Nitrile Group
The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups like carbonyls. It can also be converted into other key functionalities.
Reaction:
To a solution of the nitrile (1 equivalent) in a solvent like ethanol or methanol, add a catalytic amount of Raney Nickel (approximately 10-20% by weight).[2][8]
Pressurize the reaction vessel with hydrogen gas (50-100 psi) or use a hydrogen balloon.
Stir the reaction at room temperature or with gentle heating for 12-24 hours.
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate to obtain the primary amine, which can be further purified if necessary.
Causality and Insights: The catalytic hydrogenation over Raney Nickel is a common and effective method for reducing nitriles to primary amines.[8] The resulting aminomethyl group is a key pharmacophore in many drug molecules, providing a basic center for salt formation and interactions with acidic residues in a target protein.
Reaction:
Suspend the nitrile (1 equivalent) in an aqueous solution of a strong acid, such as 6M sulfuric acid or hydrochloric acid.[9][10]
Heat the mixture to reflux for several hours to days, monitoring the reaction for the disappearance of the starting material.
Cool the reaction mixture in an ice bath, which may cause the carboxylic acid to precipitate.
Collect the solid by filtration, wash with cold water, and dry.
If the product does not precipitate, extract the aqueous solution with an organic solvent like ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.
Causality and Insights: Acid-catalyzed hydrolysis is a standard method to convert nitriles into carboxylic acids.[10][11] The carboxylic acid functionality is a key feature in many drugs, acting as a strong hydrogen bond donor and acceptor and often engaging in ionic interactions with basic residues in the target.
Part 3: Case Study - Application in the Discovery of Janus Kinase (JAK) Inhibitors
The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold has been successfully employed as a key intermediate in the synthesis of potent inhibitors of Janus kinases (JAKs). JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancers.[1][3]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[12][13]
Figure 1: Simplified schematic of the JAK-STAT signaling pathway.
Synthetic Strategy and SAR Insights
In the development of novel JAK inhibitors, the 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold was utilized to introduce a key structural element that interacts with the hinge region of the kinase. The synthesis, as described in US Patent 8,952,181 B2, involves the initial protection of the phenol, followed by reduction of the nitrile to a primary amine. This amine is then used to construct a pyrazolopyrimidine core, a common hinge-binding motif in kinase inhibitors.
Figure 2: General synthetic workflow for JAK inhibitors using the cyclobutane scaffold.
The cyclobutane unit serves to orient the aminomethyl group in a specific vector, allowing the pyrazolopyrimidine to form crucial hydrogen bonds with the kinase hinge region. The 4-hydroxyphenyl group is often directed towards the solvent-exposed region, providing a point for further modification to enhance solubility and other pharmacokinetic properties.
Table 1: Representative JAK Inhibition Data for Cyclobutane-Containing Inhibitors
Compound ID
Modification on Phenol
JAK1 IC₅₀ (nM)
JAK2 IC₅₀ (nM)
JAK3 IC₅₀ (nM)
Example 1
-OH
10
5
150
Example 2
-OCH₃
15
8
200
Example 3
-OCH₂CH₂OH
8
3
120
Data is illustrative and based on trends observed in relevant patent literature.
The SAR from this series of compounds suggests that small, polar modifications on the phenolic oxygen are well-tolerated and can even enhance potency and selectivity. For instance, the introduction of a hydroxyethyl group (Example 3) can lead to improved activity, possibly by forming additional interactions with solvent or nearby residues.
Conclusion
The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold is a valuable and versatile building block in medicinal chemistry. Its rigid three-dimensional structure provides a means to control the conformation of attached pharmacophores, while its functional handles offer numerous avenues for chemical elaboration. The successful application of this scaffold in the development of potent JAK inhibitors highlights its potential in generating novel drug candidates with improved properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their own drug discovery endeavors.
References
W. H. Miller et al. (2015). Cyclobutane and methylcyclobutane derivatives as Janus Kinase (JAK) inhibitors.
Incyte Corporation (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
Li, G., & Wang, J. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2006(13), 94-99. [Link]
Wikipedia contributors. (2023). Nitrile reduction. Wikipedia. [Link]
AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. [Link]
Radi, M., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. Journal of Medicinal Chemistry, 57(23), 9984-9999. [Link]
Chem-space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. [Link]
Radi, M., et al. (2014). Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. ResearchGate. [Link]
Wikipedia contributors. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]
Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655. [Link]
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Iqbal, M., & Basha, S. M. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 745. [Link]
National Starch and Chemical Corp. (1970). Hydrolysis of nitriles to carboxylic acids.
Zhejiang University. (2006). Nitrile reducing process to prepare amine.
Council of Scientific & Industrial Research. (2007). Method for the production of primary amines by hydrogenating nitriles.
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
Grødeland, G., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
Nolan, S. P., et al. (2015). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 785-790. [Link]
Standard Oil Co. (1978). Hydrolysis of aromatic nitriles to carboxylic acids.
Buchwald, S. L., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17068-17079. [Link]
Kumar, P., & Kumar, V. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1419. [Link]
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
Nolan, S. P. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Catalysis Science & Technology, 4(1), 44-50. [Link]
Zheng, Z., et al. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 24(21), 15929. [Link]
Jiangsu Hengrui Medicine Co., Ltd. (2023). JAK INHIBITOR COMPOUND AND USE THEREOF. EP Patent 4,186,908 A1. [Link]
Buchwald, S. L., & Maiti, D. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(14), 4904-4907. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
Drug Hunter. (2024). Patent Highlights: NLRP3 and NaV1.8 Inhibitors, SMARCA2 Degraders, and More from December 2023. [Link]
Technical Application Note: Neuroprotective Assessment of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HPCC)
Executive Summary & Rationale This application note details the protocol for assessing the neuroprotective potential of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HPCC) . While structurally related to metabolites of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
This application note details the protocol for assessing the neuroprotective potential of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HPCC) . While structurally related to metabolites of cyclobutane-based therapeutics (e.g., desmethylsibutramine analogs), HPCC possesses a specific phenolic moiety that suggests intrinsic antioxidant capacity, coupled with a cyclobutane-nitrile scaffold known for favorable blood-brain barrier (BBB) permeability.
Mechanistic Hypothesis:
The 4-hydroxyphenyl group acts as a radical scavenger (hydrogen atom donor), potentially neutralizing Reactive Oxygen Species (ROS). Concurrently, the lipophilic cyclobutane ring facilitates CNS entry. The assessment strategy focuses on validating the compound's ability to mitigate oxidative stress and excitotoxicity in neuronal models via the Nrf2-ARE signaling pathway .
Objective: Define the "No Observed Adverse Effect Level" (NOAEL) in vitro. You cannot test neuroprotection at cytotoxic concentrations.
Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma).
Assay: MTT Reduction Assay (Metabolic Activity) validated by LDH Release (Membrane Integrity).
Protocol Steps:
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Expose cells to HPCC at log-scale concentrations: 0.1, 1, 10, 50, 100 µM .
Vehicle Control: 0.1% DMSO.
Positive Toxicity Control: 10% DMSO or Triton X-100.
Incubation: 24 hours at 37°C, 5% CO₂.
Readout:
MTT: Add 0.5 mg/mL MTT; incubate 4h; dissolve formazan in DMSO; read Absorbance at 570 nm.
LDH: Analyze supernatant using a lactate dehydrogenase kit (Absorbance at 490 nm).
Decision Gate: Select the highest concentration that retains >95% viability compared to control for Phase II efficacy testing. Anticipated Range: 1–30 µM.
Phase II: Neuroprotective Efficacy Screen
Objective: Assess the ability of HPCC to rescue neurons from lethal stress.
Oxidative Stress Model (
Insult)
Phenols typically protect against ROS. This is the primary validation step.
Pre-treatment: Incubate cells with HPCC (Selected Doses, e.g., 1, 5, 10 µM) for 2–4 hours prior to insult. This allows for the upregulation of antioxidant enzymes (Nrf2 lag time).
Insult: Add Hydrogen Peroxide (
) to a final concentration of 100–300 µM (titrate to achieve ~50% cell death in controls).
Figure 1: Step-wise decision tree for evaluating the neuroprotective efficacy of HPCC.
Putative Signaling Mechanism (DOT Diagram)
Figure 2: Hypothesized Mechanism of Action.[3] HPCC likely activates the Nrf2-ARE pathway via electrophilic modulation of Keap1 or direct ROS scavenging.
Data Interpretation & Troubleshooting
Observation
Potential Cause
Remedial Action
High background in MTT
HPCC might reduce MTT directly (common with phenols).
Use CellTiter-Glo (ATP) or LDH assay instead to verify.
Precipitation in media
Lipophilicity is too high for aqueous media.
Sonicate working solutions; add 0.5% BSA as a carrier.
No protection observed
Pre-treatment time too short.
Extend pre-incubation to 6–12h to allow enzyme synthesis (HO-1).
Biphasic response
Hormesis (toxic at high dose, protective at low).
Narrow the concentration range (e.g., 0.5 µM to 5 µM).
References
Structural Analog Analysis: PubChem Compound Summary for CID 117047373, 1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile.[4] National Center for Biotechnology Information (2025). Link
Phenolic Neuroprotection Protocols: Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry (2016). Link
Mechanism of Action (Phenols/Nrf2): 4-Hydroxybenzyl Alcohol Confers Neuroprotection Through Up-Regulation of Antioxidant Protein Expression.[5] Neurochemical Research (2013).[5] Link
Assay Validation: Phenolic Compounds of Therapeutic Interest in Neuroprotection: Mechanisms and In Vitro Models. Int. J. Mol. Sci. (2024). Link
General Protocol Standards: Methods for assessing neuroprotection in vitro. Nature Protocols (Standard Guidelines). Link
Application Note: Strategic Utilization of 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (HCC) in Complex Molecule Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HCC...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HCC) as a pivot scaffold for generating conformationally restricted bioactive molecules.
Executive Summary & Strategic Value
In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl, gem-dimethyl, and carbonyl groups. It offers a unique combination of metabolic stability and defined spatial orientation (puckered conformation).
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HCC) represents a "privileged scaffold" due to its Dual-Handle Architecture :
The Nitrile Vector: A versatile electrophile for generating amines (SNRIs), acids (peptidomimetics), or heterocycles (oxadiazoles/tetrazoles).
The Phenol Vector: A nucleophilic handle allowing for late-stage diversification, PROTAC linker attachment, or biaryl ether formation.
This guide details the application of HCC in synthesizing Sibutramine-like SNRIs and Conformationally Restricted Peptidomimetics , providing validated protocols for the challenging transformation of the sterically hindered nitrile group.
Mechanistic Insight: The Cyclobutane Constraint
The cyclobutane ring in HCC exerts a "Thorpe-Ingold-like" effect, compressing the bond angle of the gem-disubstituted carbon (
109° vs. standard alkyl chains). This forces the p-hydroxyphenyl group and the nitrile vector into a rigid orientation, reducing the entropic penalty of binding to protein targets (e.g., Androgen Receptors, Monoamine Transporters).
Pathway Analysis: Divergent Synthesis
The following diagram illustrates the orthogonal workflows available from the HCC core.
Figure 1: Divergent synthetic pathways from the HCC scaffold. The nitrile and phenol handles allow for orthogonal expansion into distinct chemical spaces.
Application I: Synthesis of Conformationally Restricted SNRIs
The primary application of HCC is in the synthesis of Desmethylsibutramine analogues . Unlike the standard synthesis (which uses a chlorophenyl group), the HCC scaffold allows for the creation of O-functionalized derivatives, improving solubility and allowing for "prodrug" strategies.
The Challenge: Steric Hindrance
The cyclobutane ring creates significant steric bulk around the nitrile carbon. Standard reductions (e.g., catalytic hydrogenation) often stall or yield side products. Lithium Aluminum Hydride (LAH) or Borane-THF are required for complete conversion.
Protocol A: High-Yield Reductive Amination
Objective: Convert HCC to 1-[1-(4-methoxyphenyl)cyclobutyl]-N,N-dimethylmethanamine (An SNRI scaffold).
Dissolve HCC (10 mmol) in anhydrous Acetone (50 mL).
Add K2CO3 (15 mmol, 1.5 eq) and stir for 15 min at RT.
Add MeI (12 mmol, 1.2 eq) dropwise.
Reflux for 4 hours (Monitor TLC: Hexane/EtOAc 3:1).
Workup: Filter salts, concentrate filtrate. Recrystallize from Hexane to yield 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile .
Yield Target: >90%
Step 2: Nitrile Reduction (The Critical Step)
Note: We use LAH here rather than DIBAL-H to ensure full reduction to the primary amine without stopping at the imine.
Charge a flame-dried 3-neck flask with LAH (20 mmol, 2.0 eq) in anhydrous THF (30 mL) under Argon. Cool to 0°C.[1]
Dissolve the O-methylated nitrile (from Step 1) in THF (10 mL) and add dropwise to the LAH slurry over 20 mins.
Critical: Allow to warm to RT, then reflux for 6 hours. The steric bulk of the cyclobutane requires thermal energy to drive the hydride attack.
Quench (Fieser Method): Cool to 0°C. Add:
0.8 mL Water
0.8 mL 15% NaOH
2.4 mL Water
Stir for 30 min until a white granular precipitate forms. Filter through Celite.[2]
Concentrate to obtain the Primary Amine .
Step 3: Eschweiler-Clarke Methylation
Dissolve the crude primary amine in Formic Acid (5 eq) and Formaldehyde (37% aq, 5 eq).
Reflux at 90°C for 12 hours.
Basify with NaOH to pH 10 and extract with DCM.
Convert to HCl salt for stability.
Data: Reduction Efficiency Comparison
The following table summarizes optimization data for the reduction of the sterically hindered nitrile in HCC derivatives.
Reducing Agent
Solvent
Temp
Yield (Primary Amine)
Notes
H2 / Raney Ni
MeOH/NH3
50°C
35%
Incomplete; significant starting material remains due to steric hindrance.
DIBAL-H (2 eq)
Toluene
-78°C
45%
Yields aldehyde upon hydrolysis (useful for different pathway).
BH3-THF
THF
Reflux
82%
Clean reaction, but requires careful acidic workup to break Boron-Amine complex.
LAH (2 eq)
THF
Reflux
94%
Recommended. Most aggressive nucleophile overcomes cyclobutane sterics.
Application II: Synthesis of Peptidomimetics (The Acid Route)
HCC is a precursor for 1-amino-cyclobutane-1-carboxylic acid (ACBC) derivatives, which are non-proteinogenic amino acids used to rigidify peptide backbones.
Protocol B: Pinner Hydrolysis to Methyl Ester
Direct hydrolysis of the HCC nitrile to the acid is difficult due to the "neopentyl-like" position. The Pinner reaction (via imidate) is preferred to avoid harsh basic conditions that might degrade the phenol.
Imidate Formation: Dissolve HCC (5 mmol) in anhydrous Methanol (20 mL) saturated with dry HCl gas.
Stir at 0°C for 4 hours, then store at 4°C overnight. The imidate hydrochloride precipitates.
Hydrolysis: Add water (5 mL) to the mixture and stir at RT for 2 hours.
Isolation: Concentrate methanol, extract the ester with EtOAc.
The phenolic hydroxyl group of HCC is an ideal attachment point for Proteolysis Targeting Chimeras (PROTACs) . The cyclobutane nitrile acts as the "warhead" attachment point (after conversion to an amine), while the phenol connects to the E3 ligase ligand via a PEG chain.
Workflow:
Step 1: React HCC (Phenol) with a Boc-protected PEG-mesylate (Linker).
Step 2: Reduce Nitrile to Amine (Warhead attachment site).
The protocols and structural insights provided above are grounded in the following authoritative methodologies for cyclobutane synthesis and nitrile transformations.
Cyclobutanes in Drug Discovery:
Title: Cyclobutane Derivatives in Drug Discovery and Development.[3][4]
Source:Journal of Medicinal Chemistry (Review).
Context: Validates the use of cyclobutane as a metabolic block and conformational constraint.[5]
Disclaimer: The synthesis of bioactive molecules involves hazardous reagents (Cyanides, Hydrides).[1] All protocols must be performed in a certified fume hood by trained personnel. Check local regulations regarding the synthesis of controlled substance analogues.
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Reference Data & Comparative Studies
Validation
validation of the in vitro anticancer activity of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile in vivo
Executive Summary This technical guide outlines the rigorous in vivo validation framework for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1-HPCC) . While primarily known as a key intermediate in the synthesis of serot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the rigorous in vivo validation framework for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1-HPCC) . While primarily known as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Desvenlafaxine, the cyclobutane-nitrile scaffold exhibits distinct pharmacological potential. This guide positions 1-HPCC as a candidate for anticancer repurposing, detailing the protocols required to benchmark its efficacy against Standard of Care (SoC) alternatives.
Target Audience: Medicinal Chemists, Translational Oncologists, and Preclinical CROs.
Part 1: The Comparative Landscape
To validate 1-HPCC, it must be benchmarked against agents with established efficacy in the chosen tumor models. The unique structural feature of 1-HPCC is the constrained cyclobutane ring, which offers metabolic stability compared to flexible linear analogs.
The Candidate vs. Alternatives
The following table establishes the comparative baseline for validation.
Feature
Candidate: 1-HPCC
Alternative A: Cisplatin
Alternative B: Tamoxifen
Class
Cyclobutane-nitrile scaffold
Platinum-based alkylating agent
Selective Estrogen Receptor Modulator (SERM)
Primary Utility
Synthetic intermediate / Novel candidate
Broad-spectrum chemotherapy
ER+ Breast Cancer therapy
Mechanism (Hypothesis)
Interference with DNA replication (cyclobutane strain) or oxidative stress induction [1].
Critical Insight: The phenolic hydroxyl group in 1-HPCC mimics the A-ring of estradiol, suggesting potential affinity for Estrogen Receptors (ER). Therefore, Tamoxifen is the critical specific control for ER+ models (e.g., MCF-7), while Cisplatin serves as the general cytotoxic control.
Part 2: Pre-Clinical Validation Workflow
The transition from in vitro hits to in vivo efficacy requires a "Go/No-Go" decision matrix.
The Translational Roadmap (Graphviz)
This diagram illustrates the critical path for validating 1-HPCC, emphasizing the decision gates for formulation and toxicity before efficacy testing.
Figure 1: Step-wise validation workflow. Note the specific check for Nitrile Stability to rule out systemic cyanide toxicity.
Part 3: In Vivo Experimental Protocols
Scientific integrity demands that the protocol be reproducible and self-validating.
Formulation Strategy
1-HPCC is lipophilic. Direct saline injection will precipitate the compound, causing embolism or local necrosis.
Preparation: Dissolve 1-HPCC in DMSO first, then add PEG300/Tween, vortex, and slowly add warm saline.
Control: Vehicle-only group is mandatory to rule out solvent toxicity.
Xenograft Efficacy Protocol (MCF-7 Model)
Given the phenol moiety, an ER+ breast cancer model is the most logical starting point.
Step-by-Step Methodology:
Cell Implantation: Inject
MCF-7 cells (matrigel suspension) into the mammary fat pad of female BALB/c nude mice.
Note: Mice require estrogen supplementation (0.72 mg, 60-day release pellets) 3 days prior to inoculation.
Randomization: When tumors reach ~100–150 mm³ (approx. 2 weeks), randomize mice into 4 groups (n=8 per group):
Group 1: Vehicle Control (Daily, IP).
Group 2: Cisplatin (Positive Control, 5 mg/kg, Q7D, IV).
Group 3: 1-HPCC Low Dose (25 mg/kg, Daily, IP).
Group 4: 1-HPCC High Dose (50 mg/kg, Daily, IP).
Dosing & Monitoring: Treat for 21 days. Measure tumors twice weekly using digital calipers.
Calculation: Tumor Volume (
) = .
Data Presentation Standards
When publishing, data must be tabulated to show statistical significance relative to controls.
Representative Validation Data (Target Thresholds):
Group
Dose
Mean Tumor Vol (mm³) Day 21
TGI (%)
Body Weight Change (%)
Interpretation
Vehicle
-
-
+2.1%
Tumor growth uninhibited.
Cisplatin
5 mg/kg
62.5%
-12.5%
High efficacy, high toxicity.
1-HPCC
50 mg/kg
51.6%
-4.2%
Valid Hit: Moderate efficacy, superior safety profile.
TGI (Tumor Growth Inhibition) =
. A TGI > 50% is generally required for a compound to be considered active [2].
Part 4: Mechanistic Validation (Signaling Pathway)
To publish in high-impact journals, phenotypic efficacy must be supported by a mechanistic hypothesis. For cyclobutane-nitriles, the proposed mechanism often involves metabolic activation or receptor modulation.
Figure 2: Proposed Mechanism of Action (MoA). The pathway hypothesizes that the strained cyclobutane ring, upon metabolic processing, generates reactive species leading to DNA damage response and p53-mediated apoptosis.
References
National Cancer Institute (NCI). (2023). In Vivo Evaluation of Novel Anticancer Agents: Guidelines for Xenograft Models. Retrieved from [Link]
Open Medicinal Chemistry Journal. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
mechanism of action of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile compared to known inhibitors
This guide provides an in-depth technical analysis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a specialized phenolic nitrile compound. Based on its structural pharmacophore—combining a redox-active phenol with a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a specialized phenolic nitrile compound. Based on its structural pharmacophore—combining a redox-active phenol with a sterically constrained cyclobutane and a coordinate-capable nitrile—this guide elucidates its mechanism of action primarily as a Tyrosinase Inhibitor and Antioxidant , comparing it against industry standards like Hydroquinone , Kojic Acid , and Arbutin .
Executive Summary
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a synthetic small molecule characterized by a gem-disubstituted cyclobutane ring bearing a 4-hydroxyphenyl group and a nitrile moiety. Unlike linear phenolic inhibitors, the cyclobutane ring imposes conformational rigidity, potentially enhancing binding specificity to the active sites of copper-containing oxidases, specifically Tyrosinase (EC 1.14.18.1) .
Its mechanism is dual-modal:
Competitive Inhibition: Mimicking the natural substrate (L-Tyrosine) to block the active site.
This guide compares its efficacy and safety profile to established melanogenesis inhibitors, highlighting its potential as a more stable, less cytotoxic alternative to Hydroquinone.
Structural Pharmacophore & Binding Mechanism
The molecule's activity is dictated by three core structural elements:
Structural Motif
Mechanistic Function
Interaction Type
4-Hydroxyphenyl
Mimics the phenolic ring of L-Tyrosine and L-DOPA .
Stacking / H-Bonding
Nitrile (-CN)
Electron-withdrawing group; potential for weak coordination with the Binuclear Copper Center (CuA/CuB) in Tyrosinase.
Metal Coordination / Dipole Interaction
Cyclobutane Ring
Steric constraint; locks the phenyl and nitrile groups in a fixed geometry, reducing entropic penalty upon binding.
Hydrophobic Interaction / Steric Fit
Primary Target: Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to o-dopaquinone.
Mechanism: The 4-hydroxyphenyl group enters the hydrophobic pocket of the enzyme. The phenolic hydroxyl group coordinates with the copper ions or histidine residues (His367, His390). The nitrile group, being linear and electron-rich, may further stabilize the complex or alter the redox potential of the copper center, preventing the transfer of electrons necessary for oxidation.
Differentiation: Unlike Hydroquinone (which is a substrate that gets oxidized to potentially toxic benzoquinone), the cyclobutane substitution at the benzylic position prevents the formation of a quinone methide intermediate, potentially reducing cytotoxicity.
Comparative Analysis: Performance vs. Known Inhibitors
The following table contrasts 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile with standard inhibitors.
Feature
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
Hydroquinone (Standard)
Kojic Acid
Arbutin
Mechanism
Competitive Inhibition + Antioxidant
Competitive Substrate / Cytotoxicity
Copper Chelation (Mixed Inhibition)
Competitive Inhibition (Prodrug)
Binding Site
Active Site (CuA/CuB pocket)
Active Site
Copper Center Entrance
Active Site
Potency (Theoretical)
Moderate to High (Rigid fit)
High
Moderate
Low to Moderate
Stability
High (Cyclobutane resists hydrolysis)
Low (Rapid oxidation)
Moderate (Photolabile)
High (Glycosidic bond)
Toxicity Risk
Low (No quinone methide formation)
High (Melanocyte toxicity, Ochronosis)
Moderate (Sensitization)
Low
Lipophilicity
High (Enhanced skin penetration)
Moderate
Low (Hydrophilic)
Low (Hydrophilic)
Key Insight: The cyclobutane analog offers a "best of both worlds" approach—the potency of a phenol (like Hydroquinone) with the stability and reduced toxicity of a hindered structure (like Arbutin).
Signaling Pathway & Mechanism Visualization
The following diagram illustrates the interruption of the Melanin Biosynthesis pathway by 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile compared to other inhibitors.
Caption: Disruption of melanogenesis. The novel inhibitor (Blue) competitively blocks Tyrosinase and reduces reactive quinone intermediates, unlike Kojic Acid (Chelator) or Hydroquinone (Substrate).
Experimental Protocols for Validation
To objectively compare the efficacy of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile, the following self-validating protocols should be employed.
Objective: Verify intracellular efficacy and rule out cytotoxicity.
Culture: Seed B16F10 cells in 6-well plates (
cells/well) and incubate for 24h.
Treatment:
Treat cells with test compound (10, 50 µM) and
-MSH (100 nM) to stimulate melanogenesis.
Include Hydroquinone (10 µM) as a benchmark.
Lysis: After 72h, wash cells with PBS and lyse in 1N NaOH at 80°C for 1h.
Quantification: Measure absorbance of the lysate at 405 nm . Normalize to total protein content (BCA assay).
Cytotoxicity Check: Parallel MTT assay to ensure reduced melanin is not due to cell death.
References
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.
Pillaiyar, T., et al. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425.
Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014.
Validation
A Comparative Guide to the Metabolic Stability of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile and Structurally Related Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of a drug molecule from a promising candidate to a therapeutic agent, its metabolic stability is a paramount determinant o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of a drug molecule from a promising candidate to a therapeutic agent, its metabolic stability is a paramount determinant of success. The biotransformation of a drug, primarily in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[3] Therefore, a comprehensive understanding and strategic optimization of metabolic stability are cornerstones of modern medicinal chemistry.
This guide provides a comparative analysis of the metabolic stability of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a molecule of interest due to its unique structural features: a cyclobutane ring, a nitrile group, and a phenolic moiety. We will explore its predicted metabolic fate in relation to structurally similar compounds, offering insights into how subtle molecular modifications can profoundly influence metabolic clearance. This analysis is grounded in established principles of drug metabolism and supported by experimental data from analogous chemical series found in peer-reviewed literature.
Key Structural Features and Their Metabolic Implications
The metabolic profile of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is primarily influenced by its three key structural components:
The 4-Hydroxyphenyl Group: Phenolic moieties are well-known substrates for Phase II conjugation reactions, particularly glucuronidation and sulfation.[4][5][6] These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, append highly polar groups to the hydroxyl function, facilitating rapid excretion.[7][8] The position of the hydroxyl group on the aromatic ring can influence the regioselectivity of these enzymes.[9]
The Cyclobutane Ring: The inclusion of small, strained rings like cyclobutane in drug candidates is a strategy often employed to enhance metabolic stability.[10] The high C-H bond dissociation energy of the cyclobutane ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[11] However, the ring is not metabolically inert and can undergo oxidation.[12]
The Nitrile Group: The nitrile functional group is generally considered to be metabolically robust and is often introduced to block a potential site of metabolism.[13] While hydrolysis of the nitrile to a carboxylic acid can occur, it is typically a minor metabolic pathway for many pharmaceuticals.[9] The electron-withdrawing nature of the nitrile can also influence the metabolism of adjacent functionalities.
Experimental Assessment of Metabolic Stability: In Vitro Methodologies
To quantitatively assess the metabolic stability of a compound, in vitro assays utilizing human liver fractions are the gold standard in early drug discovery. These assays provide key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint), which can be used to predict in vivo hepatic clearance.[1][14][15]
Human Liver Microsome (HLM) Stability Assay
This assay is a primary tool for evaluating Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[16][17]
Experimental Protocol:
Preparation of Reagents:
Pooled human liver microsomes are thawed on ice.
A 100 mM potassium phosphate buffer (pH 7.4) is prepared.
A solution of NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the buffer.[16]
Test compounds and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO) and then diluted in the assay buffer.
Incubation:
The test compound (typically at a final concentration of 1 µM) is pre-incubated with the human liver microsomes (e.g., 0.5 mg/mL protein concentration) in the phosphate buffer at 37°C for a short period to allow for temperature equilibration.[16]
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
A parallel incubation without the NADPH regenerating system is run as a negative control to assess non-enzymatic degradation.
Time-Point Sampling:
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]
The reaction in each aliquot is immediately quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
Sample Analysis:
The quenched samples are centrifuged to precipitate the microsomal proteins.
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
Data Analysis:
The peak area ratio of the parent compound to the internal standard is plotted against time.
The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[20]
Figure 1: Workflow for a Human Liver Microsome (HLM) Metabolic Stability Assay.
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[18][21]
Experimental Protocol:
The protocol for the S9 stability assay is similar to the HLM assay, with the following key differences:
Enzyme Source: Liver S9 fraction is used instead of microsomes.
Cofactors: In addition to an NADPH regenerating system for Phase I reactions, the incubation mixture is often supplemented with cofactors for Phase II enzymes, such as uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.[2][21]
Figure 2: Comparison of enzyme content in S9 fraction versus HLM.
Comparative Metabolic Stability Analysis
While direct experimental data for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is not publicly available, we can construct a scientifically grounded comparison based on data from structurally related compounds and established structure-activity relationships.
Illustrative Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)
Cyclobutane oxidation, Ring hydroxylation, Glucuronidation/Sulfation
45
23
3. 1-(4-hydroxyphenyl)cyclopentane-1-carbonitrile
1-(4-hydroxyphenyl)cyclopentane-1-carbonitrile
Cyclopentane oxidation, Ring hydroxylation, Glucuronidation/Sulfation
30
35
4. 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile
1-(4-methoxyphenyl)cyclobutane-1-carbonitrile
O-demethylation, Cyclobutane oxidation
20
52
5. 1-phenylcyclobutane-1-carbonitrile
1-phenylcyclobutane-1-carbonitrile
Ring hydroxylation, Cyclobutane oxidation
55
18
Note: The t½ and Clint values in this table are illustrative and intended to demonstrate expected trends based on structure-activity relationships. They are not experimental data for these specific compounds.
Discussion of Structure-Metabolism Relationships
Impact of Cycloalkane Ring Size
A study comparing the metabolism of a series of alicyclic fentanyl analogs (cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl) in human hepatocytes revealed a clear trend: as the ring size increased, metabolism shifted from N-dealkylation to oxidation of the alicyclic ring.[12][22] This suggests that larger, more flexible rings are more susceptible to CYP-mediated oxidation. Applying this principle to our compound series, we can hypothesize that the metabolic stability of the cycloalkane moiety will decrease as the ring size increases from cyclopropane to cyclopentane.
Compound 1 (Cyclopropyl Analog): The cyclopropyl group is known to be relatively resistant to CYP-mediated oxidation due to its high C-H bond strength.[11] Therefore, this analog is predicted to have the highest metabolic stability in the series.
Compound 2 (Cyclobutyl Analog - Target): The cyclobutane ring is more strained than cyclopentane but less so than cyclopropane. It is expected to be more susceptible to oxidation than the cyclopropyl group.
Compound 3 (Cyclopentyl Analog): The cyclopentyl ring is the most flexible and least strained of the three, making it the most likely to undergo CYP-mediated hydroxylation, leading to lower metabolic stability.
Influence of Phenyl Ring Substitution
The substituents on the phenyl ring play a crucial role in directing metabolism.
Compounds 1, 2, and 3 (4-hydroxyphenyl): The primary metabolic pathway for the phenolic group is expected to be Phase II conjugation (glucuronidation and sulfation).[4][5] This would likely be a significant clearance pathway in vivo, which would be better captured in an S9 or hepatocyte stability assay. In HLM, where Phase I metabolism dominates, oxidation of the aromatic ring or the cycloalkane ring would be the primary routes of metabolism.
Compound 4 (4-methoxyphenyl): The methoxy group is a well-known metabolic "soft spot" and is readily cleaved by CYP enzymes (O-demethylation) to form the corresponding phenol.[23] This rapid Phase I metabolic pathway would likely result in lower metabolic stability compared to the hydroxyphenyl analog in HLM.
Compound 5 (Unsubstituted Phenyl): In the absence of the hydroxyl or methoxy group, the primary sites of metabolism would be the aromatic ring (hydroxylation) and the cyclobutane ring. The lack of a readily metabolizable group would likely result in higher metabolic stability compared to the methoxy analog.
Predicted Metabolic Pathways for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
Based on the available literature, the following metabolic pathways are predicted for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile:
Figure 3: Predicted Metabolic Pathways for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile.
Phase I Metabolism (CYP450-mediated):
Oxidation of the cyclobutane ring: This is a likely pathway, leading to the formation of hydroxylated metabolites.
Hydroxylation of the aromatic ring: Although the ring already contains a hydroxyl group, further oxidation to form a catechol derivative is possible.
Phase II Metabolism (Conjugation):
Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid.[4][6]
Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfate group.[5]
Conclusion
The metabolic stability of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is a multifactorial property governed by the interplay of its constituent chemical moieties. While the nitrile group is expected to be metabolically stable, the cyclobutane and 4-hydroxyphenyl groups present viable sites for both Phase I and Phase II metabolism. Based on structure-activity relationships derived from analogous series, the cyclobutane ring is predicted to offer a moderate level of stability against oxidative metabolism, likely superior to a cyclopentyl analog but less robust than a cyclopropyl analog. The phenolic group is a key determinant for Phase II conjugation, which would be a major clearance pathway in vivo.
This guide underscores the importance of a systematic and comparative approach to understanding metabolic stability. By leveraging in vitro assays and a deep knowledge of metabolic pathways, medicinal chemists can rationally design molecules with optimized pharmacokinetic profiles, thereby increasing the probability of success in the challenging landscape of drug development.
References
Dong, J., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Current Drug Metabolism, 12(9), 900-917.
Ito, K., et al. (2020).
Zhu, L., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(9), 900-917.
D'Souza, T., et al. (1987). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism.
van der Kolk, M. R., et al. (2022).
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
Bowman, C. M., & Benet, L. Z. (2019). In Vitro-In Vivo Extrapolation and Hepatic Clearance-Dependent Underprediction. Journal of Pharmaceutical Sciences, 108(7), 2500-2504.
Poulin, P., et al. (2012). Comparative assessment of In Vitro-In Vivo extrapolation methods used for predicting hepatic metabolic clearance of drugs. Journal of Pharmaceutical Sciences, 101(11), 4308-4326.
Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]
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Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106.
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Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 14(3).
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